2,2,4,4-Tetramethylcyclobutan-1-amine hydrochloride
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Overview
Description
2,2,4,4-Tetramethylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C₈H₁₈ClN. It is a derivative of cyclobutane, characterized by the presence of four methyl groups and an amine group attached to the cyclobutane ring. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethylcyclobutan-1-amine hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2,4,4-tetramethylcyclobutanone with ammonia or an amine source in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced purification techniques, such as crystallization and distillation, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2,4,4-Tetramethylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2,2,4,4-Tetramethylcyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
3-amino-2,2,4,4-tetramethylcyclobutan-1-ol hydrochloride: Similar in structure but contains a hydroxyl group instead of an amine group.
2,2,4,4-tetramethylcyclobutan-1-one: A ketone derivative with different reactivity and applications.
Uniqueness: 2,2,4,4-Tetramethylcyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. Its amine group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
2,2,4,4-tetramethylcyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7(2)5-8(3,4)6(7)9;/h6H,5,9H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIJEPVBLBWXHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1N)(C)C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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